2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
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Description
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide, with its complex structure, plays a significant role in the field of chemical synthesis. Research has led to the development of various derivatives of pyridazino and pyrimidinone, showcasing the compound's versatility in creating novel pharmacologically active molecules. For instance, pyridazino[4,5-b]indole-1-acetamide compounds have been synthesized, demonstrating a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002). This highlights the compound's potential in contributing to new therapeutic agents with diverse biological activities.
Antimicrobial Activity
The antimicrobial properties of derivatives synthesized from compounds similar to this compound have been extensively studied. Research has shown that certain pyrimidinone and oxazinone derivatives exhibit significant antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid. These findings suggest the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Pharmacological Potential
The pharmacological relevance of derivatives related to this compound is noteworthy, with studies demonstrating their efficacy as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of specific functional groups like bromo, tert-butyl, and nitro groups has been linked to enhanced biological activities, indicating the structure-activity relationship critical in drug design and development (Rani et al., 2016).
Structural and Coordination Chemistry
The compound and its derivatives also contribute to the field of structural and coordination chemistry. Studies have elucidated different spatial orientations of amide derivatives in anion coordination, revealing insights into the molecular geometry and intermolecular interactions that govern the assembly of complex structures. This knowledge is instrumental in designing novel materials with specific properties (Kalita & Baruah, 2010).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-7-2-3-8-16(15)25-12-17(22)19-9-10-21-18(23)11-13-5-4-6-14(13)20-21/h2-3,7-8,11H,4-6,9-10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDXYAFZYFVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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